N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine
Description
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H16BrNO/c1-2-15-12-6-3-10(13)7-9(12)8-14-11-4-5-11/h3,6-7,11,14H,2,4-5,8H2,1H3 |
InChI Key |
KWAVDBSKYJYMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Bromo-2-ethoxybenzyl Intermediate
The initial step typically involves preparing the 5-bromo-2-ethoxybenzyl precursor, which can be achieved by:
Ethoxylation of a 2-hydroxy-5-bromobenzyl derivative: The phenolic hydroxyl group at the 2-position is converted to an ethoxy substituent via nucleophilic substitution using ethyl halides or ethyl sulfate under basic conditions. This step requires mild bases such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) to favor ether formation without affecting the bromine substituent.
Selective bromination: If starting from 2-ethoxybenzyl derivatives, bromination at the 5-position can be performed using brominating agents such as N-bromosuccinimide under controlled temperature and solvent conditions (e.g., carbon tetrachloride or dichloromethane) to avoid polybromination or substitution at other positions. Radical initiators like azobisisobutyronitrile may be used to facilitate bromination under mild reflux conditions.
These approaches are supported by analogous bromomethylation and bromination methods described in the literature for related aromatic compounds, emphasizing the importance of controlled reaction conditions to achieve regioselectivity.
Formation of the Cyclopropanamine Moiety
The cyclopropanamine side chain is introduced by:
Reductive amination: Condensation of the 5-bromo-2-ethoxybenzyl aldehyde or bromomethyl derivative with cyclopropanamine under reductive conditions. This can be achieved using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation in the presence of a suitable catalyst (e.g., palladium on carbon) under mild pressure and temperature.
Direct substitution: Alternatively, nucleophilic substitution of a bromomethyl intermediate with cyclopropanamine can be performed under basic conditions to yield the desired N-substituted cyclopropanamine.
A related patent (EP2841413A1) describes hydrogenation methods for preparing N-substituted cyclopropanamines with substituted benzyl groups, indicating the feasibility of catalytic hydrogenation for such transformations.
Purification and Characterization
Following synthesis, purification is typically performed by:
- Chromatographic techniques such as flash column chromatography using silica gel with gradients of ethyl acetate/hexane mixtures.
- Crystallization from appropriate solvents to obtain analytically pure material.
Characterization includes:
- Nuclear magnetic resonance spectroscopy (NMR) to confirm substitution patterns and cyclopropanamine integration.
- Mass spectrometry (MS) to verify molecular weight (approx. 270.17 g/mol).
- Infrared spectroscopy (IR) to identify functional groups.
Comparative Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Ethoxylation | Ethyl halide, potassium carbonate, DMF | Introduce ethoxy group at 2-position | Mild base, polar aprotic solvent |
| 2 | Bromination | N-Bromosuccinimide, carbon tetrachloride, AIBN initiator, reflux | Selective bromination at 5-position | Controlled temp to avoid overbromination |
| 3 | Reductive amination or substitution | Cyclopropanamine, NaBH(OAc)3 or Pd/C hydrogenation | Attach cyclopropanamine side chain | Mild reductive conditions preferred |
| 4 | Purification | Silica gel chromatography, crystallization | Isolate pure compound | Use solvent gradients for best separation |
Research Findings and Notes
The synthesis of N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine is closely related to the preparation of other N-substituted cyclopropanamines with halogenated aromatic rings, as demonstrated in European patent EP2841413A1. This patent outlines hydrogenation methods that can be adapted for the bromo-ethoxy substituted phenyl analog.
Bromination methods employing N-bromosuccinimide in carbon tetrachloride with radical initiators such as azobisisobutyronitrile are well-documented for selective benzylic bromination and aromatic bromination under controlled conditions. These methods ensure regioselectivity and preserve sensitive functional groups.
Ethoxylation of aromatic hydroxyl groups is a standard etherification reaction, typically performed under basic conditions with alkyl halides, and is compatible with bromine substituents on the ring.
Reductive amination or nucleophilic substitution to form the cyclopropanamine moiety requires careful control to prevent ring opening of the cyclopropane or over-reduction.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: Research into potential pharmaceutical applications, such as developing new drugs or therapeutic agents.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine exerts its effects is often related to its interaction with specific molecular targets. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cyclopropanamine Derivatives
Structural and Electronic Effects
- In contrast, the nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine is strongly electron-withdrawing, which may enhance electrophilic reactivity but reduce stability . Heterocyclic Derivatives: N-(Quinolin-4-ylmethyl)cyclopropanamine introduces a quinoline ring, enabling π-π stacking interactions in biological systems, while the thienyl derivative () incorporates sulfur, altering electronic properties and bioavailability .
Physicochemical and Pharmacological Properties
- Molecular Weight and Solubility : Derivatives with alkoxy groups (e.g., ethoxy, difluoromethoxy) generally exhibit higher solubility than halogenated analogs. The target compound’s molecular weight (270.17 g/mol) is moderate, aligning with Lipinski’s rule of five for drug-likeness.
- Toxicity and Stability: Limited hazard data are available for most compounds.
Biological Activity
N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopropanamine moiety linked to a brominated phenyl group with an ethoxy substituent. The molecular formula is C12H14BrN, and it has a molecular weight of approximately 253.15 g/mol. The presence of the bromine atom and the ethoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes.
Key Features
| Property | Details |
|---|---|
| Molecular Formula | C12H14BrN |
| Molecular Weight | 253.15 g/mol |
| Structural Characteristics | Cyclopropane ring, brominated phenyl group, ethoxy substituent |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been explored for its anticancer properties . Studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For instance, it has been reported to affect the expression of genes associated with cell cycle regulation and apoptosis.
The mechanism of action involves the interaction of this compound with various molecular targets such as enzymes or receptors. The brominated phenyl ring plays a crucial role in enhancing binding affinity to these targets, potentially leading to modulation of biochemical pathways .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Streptococcus pneumoniae | 16 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Study 2: Anticancer Activity
In another study focusing on anticancer activity, this compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 20 |
The compound exhibited dose-dependent cytotoxicity, indicating its potential as an anticancer therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[(5-bromo-2-ethoxyphenyl)methyl]cyclopropanamine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves reductive amination between 5-bromo-2-ethoxybenzaldehyde and cyclopropanamine, followed by purification via column chromatography. Key parameters for yield optimization include:
- Catalyst selection : Use of NaBH₃CN or Pd/C under hydrogenation conditions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .
- Temperature control : Maintaining 0–5°C during imine formation minimizes side reactions .
Q. How can spectroscopic techniques (e.g., FT-IR, UV-Vis) be applied to characterize this compound’s functional groups and electronic properties?
- Methodological Answer :
- FT-IR : Identify the C-N stretch (~1250–1350 cm⁻¹) and cyclopropane ring vibrations (3050–3100 cm⁻¹) .
- UV-Vis : The bromoethoxybenzene moiety absorbs at 260–280 nm (π→π* transitions), while the cyclopropanamine group contributes to a weak n→π* band at ~310 nm .
- NMR : Use deuterated DMSO for solubility; observe cyclopropane protons as a multiplet at δ 0.8–1.2 ppm and the benzylic CH₂ at δ 3.5–4.0 ppm .
Q. What solvent systems are suitable for recrystallizing this compound to achieve high-purity single crystals?
- Methodological Answer :
- Preferred solvents : Ethanol/water mixtures (7:3 v/v) or ethyl acetate/hexane (gradient elution) yield well-defined crystals .
- Crystallization conditions : Slow evaporation at 4°C promotes crystal growth, with lattice stability enhanced by halogen bonding (Br···O interactions) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Steric effects : The cyclopropane ring imposes torsional strain, reducing accessibility to the aryl bromide site for Pd catalysts. Bulky ligands (e.g., SPhos) improve coupling efficiency .
- Electronic effects : The electron-donating ethoxy group activates the aryl bromide toward oxidative addition, while the cyclopropane’s electron-withdrawing nature moderates reactivity .
- Experimental design : Monitor reaction progress via LC-MS; optimize using a 1:1.2 molar ratio of boronic acid to aryl bromide in THF/H₂O .
Q. What computational approaches (e.g., DFT) can predict the compound’s conformational stability and intermolecular interactions?
- Methodological Answer :
- DFT modeling : Use B3LYP/6-311+G(d,p) to calculate energy-minimized geometries and frontier molecular orbitals (HOMO/LUMO). The cyclopropane ring exhibits a bent geometry, with HOMO localized on the amine group .
- Non-covalent interactions : AIM (Atoms in Molecules) analysis reveals weak C-H···π interactions between the cyclopropane and benzene ring, stabilizing the crystal lattice .
Q. How does the compound’s solubility vary in mixed solvent systems, and what thermodynamic parameters govern this behavior?
- Methodological Answer :
- Solubility profiling : Use the shake-flask method in ethanol/water mixtures. The compound shows higher solubility in ethanol (>50 mg/mL) due to hydrogen bonding with the amine group .
- Thermodynamic analysis : Van’t Hoff plots derived from solubility data (10–40°C) reveal an enthalpy-driven dissolution process (ΔH > 0) .
Q. What mechanistic pathways explain the compound’s degradation under acidic or oxidative conditions?
- Methodological Answer :
- Acidic conditions : Protonation of the amine leads to cyclopropane ring opening via electrophilic attack, forming a secondary carbocation intermediate .
- Oxidative conditions : The ethoxy group undergoes demethylation to a phenol, followed by bromine displacement in the presence of H₂O₂/Fe³⁺ .
- Analytical validation : Track degradation products using HPLC-PDA and high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
